molecular formula C17H13N B1197909 2,6-Diphenylpyridine CAS No. 3558-69-8

2,6-Diphenylpyridine

Cat. No. B1197909
Key on ui cas rn: 3558-69-8
M. Wt: 231.29 g/mol
InChI Key: PJUOHDQXFNPPRF-UHFFFAOYSA-N
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Patent
US04171444

Procedure details

It is known that 2,6-diphenyl pyridine is formed when diphenyl pyridone dicarboxylic acid ester is distilled in the presence of zinc dust. The ester is recovered by dehydrogenation of the diphenyl piperidone dicarboxylic acid ester formed in the reaction of acetone dicarboxylic acid ester with benzaldehyde and ammonia (Berichte Vol. 42 (1910) pages 2020-2025). It is also known to start from acetophenone in production of the 2,6-diphenyl pyridine. For this purpose acetophenone is condensed with phenyl propargyl aldehyde to 1,5-diphenylpentin-(1)-en-(3)-one-(5), this reacted with perchloric acid to form 2,6-diphenyl pyrylium perchlorate and this finally converted by means of ammonia into the 2,6-diphenyl pyridine (Berichte Vol. 93 (1960) pages 1253-1256). There is also obtained 2,6-diphenyl pyridine from acetophenone and N,N,N-trimethyl-hydrazonium tetrafluoroborate or in a corresponding manner from 4-methyl acetophenone there is formed 2,6-diphenyl-3,5-dimethyl pyridine or from propiophenone there is formed 2,6-di-p-tolyl pyridine (J. Amer. Chem. Soc. Vol. 88 (1966) pages 3654-3655). It is further known to recover 2,6-diphenyl pyridine and various substituted 2,6-diphenyl pyridine by dehydrogenation of the corresponding piperidines by means of sulfur. The piperidines are produced by reduction of the corresponding 4-piperidone (J. Indian Chem. Soc. Vol. 32 (1955) pages 274-278).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
phenyl propargyl aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1,5-diphenylpentin-(1)-en-(3)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[C:10]1([C:16]2[CH:21]=[CH:20]C=C(C3C=CC=CC=3)N=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[Cl:28]([OH:32])(=[O:31])(=[O:30])=[O:29]>>[Cl:28]([O-:32])(=[O:31])(=[O:30])=[O:29].[C:4]1([C:1]2[CH:2]=[CH:20][CH:21]=[C:16]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)[O+:3]=2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC(=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Step Four
Name
phenyl propargyl aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1,5-diphenylpentin-(1)-en-(3)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl(=O)(=O)(=O)[O-].C1(=CC=CC=C1)C1=[O+]C(=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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